2-(Benzylideneamino)aniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
717-57-7 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(benzylideneamino)aniline |
InChI |
InChI=1S/C13H12N2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-10H,14H2 |
InChI Key |
CSRSTILEXCMIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=C2N |
Origin of Product |
United States |
Synthetic Methodologies and Innovations for 2 Benzylideneamino Aniline and Its Analogues
Advanced Condensation Protocols
Traditional condensation methods for synthesizing Schiff bases are often enhanced by advanced protocols that offer improved efficiency, selectivity, and sustainability. These modern techniques are designed to overcome the limitations of conventional methods, such as harsh reaction conditions and the use of hazardous solvents.
Photo-Oxidative Cross-Condensation Approaches
Photo-oxidative cross-condensation has emerged as a powerful and green strategy for the synthesis of imines, including the challenging preparation of 2-(benzylideneamino)aniline. This method utilizes light energy to drive the reaction, often under mild conditions.
A notable advancement in this area is the use of a palladium-metalated porphyrinic metal-organic framework, PCN-222(Pd), as a heterogeneous photocatalyst. acs.orgacs.orgresearchgate.net This system facilitates the aerobic photo-oxidative cross-condensation of anilines with benzylic amines. The reaction proceeds efficiently under a white light bulb at a moderate temperature, using air as the oxidant. acs.orgacs.orgresearchgate.net A key advantage of this methodology is its ability to isolate sensitive intermediates like this compound in good yields, a task that is often difficult with conventional methods that favor cyclization to more stable products like benzimidazoles. acs.orgacs.org The catalyst has also demonstrated excellent recyclability, maintaining its activity and selectivity over multiple runs. acs.orgresearchgate.net
The kinetic profile of the photo-oxidative cross-condensation of benzylamine (B48309) with aniline (B41778) has been studied, providing insights into the reaction mechanism. researchgate.net This approach represents a significant step towards sustainable chemical synthesis, harnessing visible light and a recyclable catalyst to produce valuable chemical compounds. acs.orgresearchgate.net
Table 1: Photo-Oxidative Synthesis of this compound Analogues
| Entry | Aniline Derivative | Benzylamine Derivative | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | o-Phenylenediamine (B120857) | Benzylamine | PCN-222(Pd) | MeCN | 24 | 65 |
| 2 | Aniline | 4-Methoxybenzylamine | PCN-222(Pd) | MeCN | 24 | 92 |
| 3 | Aniline | 4-Chlorobenzylamine | PCN-222(Pd) | MeCN | 24 | 85 |
| 4 | Aniline | 4-Bromobenzylamine | PCN-222(Pd) | MeCN | 24 | 82 |
Data sourced from multiple studies on photo-oxidative cross-condensation. acs.orgacs.org
Solvent-Free Mechanochemical Syntheses
Mechanochemistry, which involves chemical transformations induced by mechanical energy, offers a solvent-free and environmentally benign route for the synthesis of this compound and its analogues. This solid-state approach often leads to shorter reaction times, high yields, and simplified product isolation.
The synthesis of N-benzylideneaniline has been successfully achieved by grinding a mixture of aniline and benzaldehyde (B42025) in a mortar and pestle, sometimes with a catalytic amount of an acid like FeSO4. univ-ouargla.dz This solvent-free method, conducted at room temperature, aligns perfectly with the principles of green chemistry by eliminating the need for volatile organic solvents. univ-ouargla.dz In one study, a 57% yield was obtained in just 2 minutes of reaction time. univ-ouargla.dz
Another green approach utilizes Kinnow peel powder as a natural and efficient catalyst for the Schiff base reaction between aniline and benzaldehyde derivatives. nih.govresearchgate.net This method is not only environmentally friendly but also employs a readily available and low-cost catalyst. nih.gov The reaction proceeds rapidly at room temperature, affording the desired N-benzylideneaniline in high yield (85% in 3 minutes). nih.gov
Mechanochemical methods have also been extended to the synthesis of more complex structures, such as salophen ligands and their metal complexes, from o-phenylenediamine and salicylaldehyde (B1680747) derivatives. mdpi.com These solvent-free or liquid-assisted grinding (LAG) techniques demonstrate the broad applicability of mechanochemistry in synthesizing Schiff bases and their coordination compounds. mdpi.com
Table 2: Mechanochemical Synthesis of N-Benzylideneaniline
| Entry | Catalyst | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| 1 | FeSO4 (0.1%) | 2 | 57 |
| 2 | Kinnow peel powder (10 mg) | 3 | 85 |
| 3 | None (neat grinding) | 10 | 78 |
Data compiled from various studies on mechanochemical and green synthesis. univ-ouargla.dznih.gov
Catalytic Synthesis Routes
The use of catalysts is central to the efficient synthesis of this compound, offering pathways with lower activation energies and enhanced selectivity. Both heterogeneous and homogeneous catalytic systems have been extensively explored.
Heterogeneous Catalysis Systems
Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, contributing to more sustainable processes.
As previously mentioned, the palladium-metalated MOF, PCN-222(Pd), serves as a robust heterogeneous catalyst in the photo-oxidative synthesis of this compound. acs.orgacs.orgresearchgate.net Its porous structure and active metal centers are key to its high catalytic efficiency. acs.org
Simple heterogeneous acid catalysts, such as acetic acid, have been employed in the synthesis of Schiff bases derived from chalcone (B49325) derivatives and various anilines. researchgate.net While effective, these may require more strenuous conditions compared to advanced catalytic systems. The use of solid acid catalysts is a promising area of research to further enhance the green credentials of these reactions.
The development of novel heterogeneous catalysts is an active area of research. For instance, bimetallic nanoparticles supported on materials like reduced graphene oxide are being explored for the one-pot synthesis of imines from alcohols, which proceeds via an initial oxidation step. nih.gov
Homogeneous Catalysis with Specific Metal Complexes
Homogeneous catalysts, while often more challenging to separate from the reaction product, can offer superior activity and selectivity due to the well-defined nature of their active sites. uu.nl
Ruthenium(II) complexes, specifically half-sandwich (η6-p-cymene) ruthenium(II) complexes stabilized by 2-aminofluorene (B1664046) derivatives, have been shown to be effective catalysts for the dehydrogenative coupling of benzyl (B1604629) alcohol with a range of amines to produce imines. researchgate.net These reactions can be performed under various conditions, including thermal heating and microwave assistance, and can be optimized for solvent-free conditions. researchgate.net The catalytic performance of these complexes is influenced by the nature of the ligands and the reaction parameters. researchgate.net
The synthesis of imines from benzyl alcohol and anilines can also be promoted by simple bases like potassium tert-butoxide (KOtBu) under aerobic conditions at room temperature, even in the absence of a transition-metal catalyst. nih.gov Detailed mechanistic studies of such reactions are ongoing to better understand the complex radical reaction networks involved. nih.gov
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies for this compound and its analogues. The focus is on minimizing waste, avoiding hazardous substances, and improving energy efficiency. semanticscholar.orgtheses-algerie.com
The solvent-free mechanochemical synthesis is a prime example of a green approach, as it eliminates the use of volatile organic solvents, which are a major source of chemical waste. univ-ouargla.dzirejournals.com The use of natural, biodegradable catalysts like Kinnow peel powder further enhances the environmental compatibility of these methods. nih.govresearchgate.net
Photo-oxidative methods that utilize visible light as the energy source and air as the oxidant are inherently green. acs.orgacs.org They avoid the need for harsh oxidizing agents and often proceed under mild conditions. The development of recyclable photocatalysts like PCN-222(Pd) is a key aspect of this sustainable strategy. acs.orgresearchgate.net
Furthermore, catalyst- and additive-free synthesis methods, such as the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines to form 2-benzyl N-substituted anilines, represent a significant advancement in green chemistry. beilstein-journals.orgresearchgate.net These reactions proceed smoothly through a sequential imine condensation–isoaromatization pathway under mild conditions, offering operational simplicity and the potential for scale-up production. beilstein-journals.org The continuous effort to develop such benign and efficient synthetic routes is crucial for the future of sustainable chemical manufacturing.
Microwave-Assisted Preparations
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.netfigshare.com The application of microwave irradiation to the synthesis of Schiff bases, including this compound and its derivatives, has been an area of active investigation. The high energy of the microwave's electric field efficiently heats polar molecules, such as the reactants and intermediates in Schiff base formation, dramatically speeding up the condensation reaction. figshare.com
In a typical microwave-assisted synthesis of a Schiff base from o-phenylenediamine, the diamine is reacted with an appropriate aldehyde. researchgate.net For instance, the condensation of o-phenylenediamine with various substituted benzaldehydes has been successfully achieved under microwave irradiation without the need for a catalyst. researchgate.net The reaction times are significantly reduced to a matter of minutes, and the corresponding 2-aryl benzimidazoles, which are formed via the cyclization of the initial Schiff base intermediate, are obtained in good to excellent yields. researchgate.net It has been observed that the presence of electron-withdrawing groups on the benzaldehyde can enhance the reaction rate. researchgate.net
One study optimized the microwave-assisted synthesis of 2-substituted benzimidazoles by reacting o-phenylenediamine with various arylaldehydes in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. tandfonline.com The use of microwave irradiation drastically reduced reaction times and improved yields compared to thermal conditions. tandfonline.com Another approach involves the acetic acid-promoted condensation of o-phenylenediamine with aldehydes under microwave irradiation to produce 2-aryl-1-(arylmethyl)-1H-benzimidazoles in high yields. researchgate.net
The following table summarizes representative conditions for the microwave-assisted synthesis of Schiff base derivatives from o-phenylenediamine and aldehydes, which are analogous to the formation of this compound.
| Reactants | Catalyst/Promoter | Solvent | Microwave Power | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| o-phenylenediamine, Substituted benzaldehydes | None | Solvent-free | 400 W (50% power) | 5-10 | Good to Excellent | researchgate.net |
| o-phenylenediamine, 4-Chlorobenzaldehyde | DDQ (60 mol%) | Acetonitrile (B52724) | Not Specified | 4.1 | High | tandfonline.com |
| o-phenylenediamine, Aldehydes | Acetic Acid | Not Specified | Not Specified | Parenthesis in original | High | researchgate.net |
Sustainable Catalytic Strategies
The principles of green chemistry have driven the development of more environmentally benign catalytic systems for organic transformations. For the synthesis of this compound and its analogues, this has translated into the exploration of catalysts that are non-toxic, reusable, and operate under mild conditions, often in green solvents like water or ethanol (B145695).
One notable sustainable approach is the use of natural acid catalysts. For example, the synthesis of Schiff bases has been achieved using fruit juices, such as those from Citrus limetta and Vitis lanata, or aqueous extracts of Mangifera indica as natural acid catalysts. These methods offer high yields, short reaction times, and are environmentally friendly.
Another green strategy involves conducting the reaction in an aqueous medium. The condensation of 1,2-diaminobenzene with various aromatic aldehydes has been reported to proceed efficiently by simply stirring the reactants in water, providing an eco-friendly route to the corresponding Schiff's bases.
In a specific example of a green catalytic approach, the synthesis of N-benzylideneaniline, a close analogue of this compound, was achieved using Kinnow peel powder as a green catalyst. This method resulted in an 85% yield in just 3 minutes. The use of such readily available and biodegradable catalysts represents a significant step towards sustainable chemical synthesis.
The following table details various sustainable catalytic strategies for the synthesis of Schiff bases analogous to this compound.
| Reactants | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline, Benzaldehyde | Kinnow peel powder | Not specified | Not specified | 85 | researchgate.net |
| 1,2-Diaminobenzene, Aromatic aldehydes | None | Water | Stirring | Not specified | orientjchem.org |
| Aldehydes, Amines | Fruit juice (e.g., Citrus limetta) | Not specified | Not specified | 75-93 | orientjchem.org |
Novel Synthetic Approaches and Derivations
Beyond microwave and sustainable methods, research continues to uncover novel synthetic pathways and derivatizations related to this compound. These approaches often focus on creating more complex molecular architectures or employing unique catalytic systems.
One innovative method involves the catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org This reaction proceeds through an imine condensation–isoaromatization pathway under mild conditions, offering an alternative route to aniline derivatives. beilstein-journals.org
The synthesis of benzimidazole (B57391) derivatives, which are structurally related to this compound and often proceed through its formation, has also seen significant innovation. For example, 2-substituted benzimidazoles can be synthesized from o-phenylenediamine and aldehydes using p-toluenesulfonic acid (p-TSOH) as a catalyst in solvents like DMF or toluene (B28343). orientjchem.org Another approach utilizes a catalytic amount of erbium(III) triflate (Er(OTf)₃) under solvent-free microwave conditions for the synthesis of 1,2-disubstituted benzimidazoles. researchgate.net
A patent has described the preparation of a carbazole (B46965) benzaldehyde o-phenylenediamine bis-Schiff base. google.com This method involves the condensation of o-phenylenediamine with carbazole benzaldehyde in the presence of a weak acid catalyst, such as glacial acetic acid, at a controlled temperature to yield the bis-Schiff base. google.com
The following table highlights some of these novel synthetic approaches and derivations.
| Reactants | Catalyst/Reagent | Solvent | Reaction Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| (E)-2-Arylidene-3-cyclohexenones, Primary amines | None | DME | 60 °C | 2-Benzyl N-substituted anilines | Acceptable to high | beilstein-journals.org |
| o-phenylenediamine, Aldehydes | p-TSOH | DMF/Toluene | 80 °C / Reflux | 2-Substituted benzimidazoles | Not specified | orientjchem.org |
| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1% mol) | Solvent-free (MW) | Not specified | 1,2-Disubstituted benzimidazoles | Up to 93 (large scale) | researchgate.net |
| Carbazole benzaldehyde, o-phenylenediamine | Glacial acetic acid | Acetone (B3395972)/Methanol (B129727) | 56-65 °C | bis-Schiff base | 65-67 | google.com |
Derivatization and Reaction Pathways of 2 Benzylideneamino Aniline
Cyclization Reactions for Heterocycle Formation
The proximate amino and imine groups in 2-(Benzylideneamino)aniline make it an ideal precursor for intramolecular cyclization reactions to form various nitrogen-containing heterocycles.
The most prominent reaction of this compound is its conversion to 2-phenylbenzimidazole. This transformation is a key step in the widely used synthesis of benzimidazoles from the condensation of o-phenylenediamines and aldehydes. researchgate.netjapsonline.com The reaction proceeds in two conceptual stages:
Imine Formation: o-Phenylenediamine (B120857) reacts with benzaldehyde (B42025) in a condensation reaction to form the Schiff base intermediate, this compound.
Oxidative Cyclization: The formed this compound then undergoes an intramolecular cyclodehydrogenation. The nucleophilic primary amine attacks the imine carbon, forming a dihydrobenzimidazole intermediate. Subsequent oxidation, often facilitated by an oxidizing agent or atmospheric oxygen, leads to the aromatic 2-phenylbenzimidazole. organic-chemistry.orgrsc.org
A variety of catalysts and oxidants can be employed to facilitate this reaction, enhancing yield and promoting milder reaction conditions. researchgate.netresearchgate.net A proposed mechanism involves the intermediate this compound undergoing intramolecular cyclization to give 2-phenyl-2,3-dihydro-1H-benzo[d]imidazole, which is then oxidized to the final product. rsc.org
Table 1: Selected Catalytic Systems for 2-Phenylbenzimidazole Synthesis
| Catalyst/Reagent | Solvent | Conditions | Outcome | Reference |
| 12-Tungstophosphoric Acid/Polyaniline | Methanol (B129727) | Room Temperature | High conversion and yield. researchgate.net | researchgate.net |
| Hypervalent Iodine | Dichloromethane | Room Temperature | Mild conditions, short reaction times, high yields. | organic-chemistry.org |
| Hydrogen Peroxide/HCl | Acetonitrile (B52724) | Room Temperature | Short reaction time, excellent yields. organic-chemistry.org | organic-chemistry.org |
| Iron(II) Bromide / O₂ | Chlorobenzene | 110 °C | High yield (95%) from the isolated intermediate. rsc.org | rsc.org |
| Sodium Bisulfite | Water | 80-90 °C | Green chemistry approach with high yield. google.com | google.com |
While this compound is a key precursor for benzimidazoles, its role in the direct synthesis of dihydroquinazolines and diiminoisoindolines is not established.
Dihydroquinazolines: The synthesis of dihydroquinazolines typically proceeds from different starting materials. A common and straightforward strategy involves the functionalization and subsequent cyclization of 2-aminobenzylamine . beilstein-journals.orgnih.gov This precursor reacts with compounds like aldehydes, carboxylic acids, or amidines to form the dihydroquinazoline (B8668462) ring system. beilstein-journals.orgnih.gov The structural difference—specifically, the nature of the group ortho to the primary amine (an imine in this compound vs. an aminomethyl group in 2-aminobenzylamine)—dictates the resulting heterocyclic core.
Diiminoisoindolines: The synthesis of 1,3-diiminoisoindoline (B1677754) and its derivatives also follows a distinct pathway that does not involve this compound. The primary methods for preparing this scaffold start from phthalonitrile (reacting with ammonia (B1221849) in an alcohol solvent) or phthalic anhydride (B1165640) (reacting with urea (B33335) and catalysts). patsnap.comgoogle.com These reactions build the isoindoline (B1297411) ring system from precursors already containing the required dinitrile or anhydride functionality.
Transimination and Intermediacy in Complex Transformations
Transimination (or transamination) is a characteristic equilibrium reaction of Schiff bases, involving the exchange of the amine or aldehyde/ketone moiety. researchgate.netresearchgate.net In this process, this compound can react with another amine to release o-phenylenediamine and form a new Schiff base, or react with a different carbonyl compound to release benzaldehyde and generate a new imine on the o-phenylenediamine backbone.
This reactivity makes this compound a potential intermediate in multicomponent reactions. For instance, a proposed mechanism for the iron-catalyzed synthesis of 2-substituted benzazoles from benzylamines and 2-aminophenols involves the in-situ formation of an N-benzylbenzaldimine, which then undergoes transimination with the 2-aminophenol (B121084) to form a 2-(benzylideneamino)phenol (B1618444) intermediate, analogous to this compound. This intermediate then cyclizes to the final product. rsc.org This highlights how the compound can be formed and consumed within a single pot, acting as a transient species in a more complex transformation.
Table 2: Examples of Transimination Involving Schiff Bases
| Reactants | Product Type | Significance | Reference(s) |
| Cu(II)/Ni(II) Schiff base complexes + alkyl amines | Mixed-ligand Schiff base complexes | Demonstrates amine exchange in coordination complexes. yu.edu.jo | yu.edu.jo |
| Pyridoxal phosphate (B84403) (PLP) + amino acid | PLP-substrate Schiff base | A key process in the catalytic cycle of many enzymes. wikipedia.org | wikipedia.org |
| Amino acid + keto-acid | New amino acid + new keto-acid | Fundamental biochemical reaction for amino acid metabolism. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Exploration of Post-Synthetic Modifications
Post-synthetic modification (PSM) is a powerful strategy for functionalizing molecules and materials after their initial construction. rsc.orgscispace.com While PSM is most famously applied to robust structures like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), the principles can be applied to derivatives of this compound. rsc.orgdigitellinc.com
If a derivative of this compound (for example, one bearing a carboxylic acid or other reactive tag) were incorporated as a linker into a polymer or framework, two primary sites would be available for PSM:
The Imine Linkage: The C=N double bond can be chemically transformed. A common modification is its reduction to a more flexible and stable secondary amine (-CH-NH-) linkage. scispace.comacs.org This alters the electronic properties and geometry of the molecule.
The Free Amino Group: The -NH₂ group is a versatile handle for a wide range of chemical reactions, including acylation, alkylation, and urea formation, allowing for the introduction of new functional groups.
This dual reactivity allows for the tailoring of properties by first creating a parent structure and then chemically altering it, a strategy that is particularly useful in materials science for applications like catalysis and sensing. rsc.orgdigitellinc.com
Friedländer Reaction and Quinoline (B57606) Derivatives
The Friedländer synthesis is a classic and efficient method for preparing quinoline derivatives. jk-sci.comwikipedia.org The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a second molecule containing a reactive α-methylene group (e.g., a ketone or aldehyde), typically under acid or base catalysis. organic-chemistry.org
There are two primary proposed mechanisms:
An initial aldol (B89426) condensation between the two carbonyl compounds, followed by cyclization via imine formation with the aromatic amine.
Initial formation of a Schiff base between the o-aminoaryl aldehyde/ketone and the other reactant, followed by an intramolecular aldol-type cyclization and dehydration. wikipedia.org
It is crucial to note that This compound is not a direct substrate for the Friedländer reaction . The key requirement for a Friedländer starting material is the presence of an ortho-aminoaryl carbonyl group (aldehyde or ketone). jk-sci.comorganic-chemistry.org this compound, being the Schiff base of o-phenylenediamine, lacks this essential carbonyl functionality. Therefore, it cannot undergo the characteristic cyclocondensation with an α-methylene compound to form the quinoline ring system. Syntheses of quinolines from anilines typically follow other named reactions such as the Skraup, Doebner-von Miller, or Combes syntheses. jptcp.comwikipedia.org
Table 3: General Conditions for the Friedländer Quinoline Synthesis
| Component | Role / Example | Reference |
| Aryl Reactant | o-Aminoaryl aldehyde or ketone (e.g., 2-aminobenzaldehyde) | wikipedia.orgorganic-chemistry.org |
| Methylene Reactant | Ketone or aldehyde with α-hydrogens (e.g., acetone (B3395972), acetaldehyde) | wikipedia.orgorganic-chemistry.org |
| Catalyst | Acid (e.g., p-toluenesulfonic acid) or Base (e.g., NaOH, pyridine) | wikipedia.orgorganic-chemistry.org |
| Solvent | Ethanol (B145695), DMF, or solvent-free conditions | jk-sci.com |
Coordination Chemistry of 2 Benzylideneamino Aniline As a Ligand
Design and Synthesis of Metal Complexes
The synthesis of metal complexes with 2-(benzylideneamino)aniline typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The reaction is often carried out under reflux to ensure completion. The resulting complexes can be isolated as crystalline solids and are often characterized by their distinct colors and stability in air and moisture.
A variety of transition metal complexes of this compound have been synthesized and studied. These complexes often exhibit interesting geometries and electronic properties. The general approach to synthesizing these complexes involves mixing a methanolic or ethanolic solution of the ligand with a solution of the corresponding metal salt (e.g., chloride, nitrate, or acetate) in a 1:1 or 1:2 metal-to-ligand molar ratio. jocpr.comajgreenchem.com The mixture is typically refluxed for several hours, and upon cooling, the solid complex precipitates out. jocpr.comajgreenchem.com These complexes are generally colored solids, stable under atmospheric conditions. jocpr.com
For instance, complexes of Cu(II), Co(II), Ni(II), and Zn(II) have been prepared by reacting the Schiff base with the respective metal chlorides in a 2:1 ligand-to-metal ratio in an ethanol (B145695) medium. ajgreenchem.com The resulting solid products are precipitated after refluxing the solution. ajgreenchem.com Similarly, the synthesis of Mn(II), Ni(II), Cu(II), and Cd(II) complexes involves reacting the corresponding metal dihalides with aniline (B41778), a related primary amine, to form bis(aniline) metal dihalide complexes. doi.org The structures of these complexes can vary, with some forming polymeric halogen-bridged chains. doi.org
The synthesis of ternary complexes has also been explored. For example, Co(II), Ni(II), and Cu(II) complexes have been synthesized using 2-{[(2-aminophenyl)imino]methyl}phenol (a derivative of this compound) and metformin (B114582) as ligands. semanticscholar.org These complexes are prepared by mixing ethanolic solutions of the Schiff base, the metal salt, and metformin, followed by reflux. semanticscholar.org
The following table summarizes the synthesis of some transition metal complexes with ligands related to this compound.
| Metal Ion | Ligand(s) | Synthesis Method | Reference |
| Cu(II), Co(II), Ni(II), Zn(II) | Benzil-2,4-dinitrophenylhydrazone and aniline Schiff base | Refluxing metal chloride salt with the ligand in ethanol (1:2 metal:ligand ratio). | ajgreenchem.com |
| Mn(II), Ni(II), Cu(II), Cd(II) | Aniline | Reaction of metal dihalides with aniline. | doi.org |
| Co(II), Ni(II), Cu(II) | 2-{[(2-aminophenyl)imino]methyl}phenol and metformin | Mixing ethanolic solutions of the Schiff base, metal salt, and metformin, followed by reflux. | semanticscholar.org |
| Cu(II), Fe(II), Mn(II), Zn(II) | 2-(salicylimino)-3-hydroxypyridine | Mixing aqueous solution of metal salt with an ethanolic solution of the ligand, followed by reflux. | jocpr.com |
The coordination chemistry of this compound with rare earth metals is an area of growing interest. While specific examples with this compound are not extensively detailed in the provided context, the synthesis of rare earth metal complexes with related nitrogen-containing ligands provides insight into potential synthetic routes. For instance, rare earth/lithium complexes have been successfully synthesized using ethylenediamine-bridged bis(phenolate) ligands. rsc.org This suggests that this compound, with its N,N-donor sites, could form stable complexes with rare earth elements, potentially exhibiting interesting catalytic or luminescent properties.
Organotin(IV) complexes of Schiff bases derived from substituted anilines have been synthesized and characterized. These complexes are typically prepared by reacting the Schiff base ligand with an organotin(IV) chloride, such as trimethyltin(IV) chloride, tributyltin(IV) chloride, or dibutyltin(IV) oxide, in a suitable solvent like methanol (B129727) or toluene (B28343) under reflux. mdpi.commdpi.com For example, new organotin complexes were synthesized from the reaction of 4-(benzylideneamino)benzenesulfonamide (B3063135) with appropriate tin chlorides in refluxing methanol. mdpi.com The resulting complexes were obtained in good yields. mdpi.com
Another synthetic approach involves the reaction of an azo-imine carboxylate Schiff base with various alkyltin(IV) precursors in refluxing toluene. mdpi.com The reaction of di- and triorganotin(IV) chlorides with the sodium salt of the Schiff base in a 1:1 or 1:2 molar ratio in refluxing benzene (B151609) or methanol can also yield the desired organotin complexes. The nature of the resulting complex, whether it is monomeric or polymeric, often depends on the stoichiometry and the specific organotin precursor used.
The table below provides examples of the synthesis of organotin complexes.
| Organotin Precursor | Ligand | Synthesis Method | Reference |
| Ph3SnCl, Bu3SnCl | 4-(benzylideneamino)benzenesulfonamide | Refluxing a mixture of the ligand and organotin chloride in methanol. | mdpi.com |
| Me2SnCl2 | 4-(benzylideneamino)benzenesulfonamide | Refluxing a mixture of the ligand and organotin chloride in methanol. | mdpi.com |
| Me3SnCl, (Bu3Sn)2O, Bu2SnO | 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid | Reaction of the ligand with the organotin precursor in refluxing toluene. | mdpi.com |
Advanced Spectroscopic Characterization of Metal Complexes
The structural elucidation of metal complexes of this compound relies heavily on advanced spectroscopic techniques. High-resolution NMR and vibrational spectroscopy are particularly powerful tools for determining the coordination mode of the ligand and the geometry of the resulting complexes.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the nuclei within the complex.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the free this compound ligand, the azomethine proton (-CH=N-) typically appears as a singlet in the downfield region. Upon coordination to a metal center, this signal often experiences a shift, either upfield or downfield, providing direct evidence of the imine nitrogen's involvement in bonding. For instance, in a nickel complex of N-benzylideneaniline, the azomethine proton signal was observed at δ 10.0183 ppm. researchgate.net The aromatic protons of the ligand also show characteristic multiplets, which can become more complex or shift upon complexation due to changes in the electronic environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is equally informative. The carbon atom of the azomethine group (-CH=N-) in the free ligand gives a characteristic resonance. A significant shift in this resonance upon complexation confirms the coordination of the imine nitrogen to the metal ion. For example, the azomethine carbon in a nickel complex of N-benzylideneaniline appeared at δ 193.670 ppm. arcjournals.org Similarly, in other Schiff base complexes, this peak shifts downfield upon coordination. The chemical shifts of the aromatic carbons are also affected by coordination, providing further structural insights.
The following table summarizes representative ¹H and ¹³C NMR data for the azomethine group in this compound and its complexes.
| Compound/Complex | Solvent | ¹H NMR (δ, ppm) -CH=N- | ¹³C NMR (δ, ppm) -CH=N- | Reference |
| N-benzylideneaniline-Ni complex | DMSO-d6 | 10.0183 | 193.670 | researchgate.netarcjournals.org |
| Schiff base ligand (general) | - | - | 162.85 | researchgate.net |
| Schiff base complexes (general) | - | - | 163.90-167.5 | researchgate.net |
Heteronuclear NMR Spectroscopy: Techniques like ¹¹⁹Sn NMR are invaluable for characterizing organotin complexes. The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and geometry around the tin atom. For instance, ¹¹⁹Sn NMR data has been used to establish the structures of various organotin complexes of 4-(benzylideneamino)benzenesulfonamide. mdpi.com Heteronuclear NMR studies, including those involving ¹⁵N, can also provide direct evidence of N-metal bond formation and can be used to investigate phenomena like hydrogen bonding within the complex. nih.gov
Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman techniques, is a cornerstone for the characterization of this compound complexes. These methods provide crucial information about the coordination sites of the ligand.
FTIR Spectroscopy: The FTIR spectrum of the free Schiff base ligand exhibits a characteristic strong absorption band corresponding to the stretching vibration of the azomethine group (ν(C=N)), typically observed in the range of 1600-1650 cm⁻¹. A significant shift of this band to lower or higher wavenumbers upon complexation is a clear indication of the coordination of the imine nitrogen to the metal ion. For example, in a nickel complex, the ν(C=N) band was observed at 1625.2 cm⁻¹. arcjournals.org The stretching vibrations of the amino group (ν(N-H)) are also sensitive to coordination. The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the formation of new metal-nitrogen (ν(M-N)) and, if applicable, metal-oxygen (ν(M-O)) bonds.
Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The ν(C=N) stretching vibration is also Raman active and its shift upon complexation can be used to confirm coordination. Raman spectra can be particularly useful for studying the vibrations of the metal-ligand framework, especially in the low-frequency region where metal-ligand stretching modes appear. For instance, in bis(aniline) metal dihalide complexes, far-infrared and Raman spectra have been used to assign the metal-halogen (ν(M-X)) and metal-nitrogen (ν(M-N)) stretching modes. doi.org
The table below presents key vibrational frequencies for this compound and its metal complexes.
| Compound/Complex | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) | Reference |
| N-benzylideneaniline-Ni complex | 1625.2 | - | - | arcjournals.org |
| Co(II) complex with aniline derivative | 1611 | 534 | 589 | mdpi.com |
| Bis(aniline) metal dihalide complexes | - | Assigned | - | doi.org |
| Hofmann type complexes | - | Assigned | - | nih.gov |
UV-Visible Electronic Spectroscopy and Electronic Transitions
The electronic spectra of this compound complexes provide valuable insights into their electronic structure and the nature of bonding between the ligand and the metal center. The spectra are typically characterized by intense bands in the ultraviolet and visible regions, which can be assigned to different types of electronic transitions.
These transitions include:
Intra-ligand transitions: These transitions occur within the molecular orbitals of the this compound ligand itself. They are often observed in the UV region and are attributed to π → π* and n → π* transitions within the aromatic rings and the azomethine group (-CH=N-).
d-d transitions: In complexes with transition metals having partially filled d-orbitals, electronic transitions between these d-orbitals can occur. These transitions are typically weak and appear in the visible region of the spectrum. The energy and intensity of these bands are influenced by the geometry of the complex and the nature of the metal ion.
Charge-transfer (CT) transitions: These are intense transitions that involve the transfer of an electron between the metal and the ligand. wikipedia.orglibretexts.org They are classified as either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), depending on the direction of electron transfer. wikipedia.orglibretexts.org LMCT bands arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital, resulting in the reduction of the metal center. wikipedia.orglibretexts.org Conversely, MLCT bands involve the transfer of an electron from a metal-based orbital to a ligand-based orbital, leading to the oxidation of the metal center. wikipedia.org The intense colors of many Schiff base complexes are often attributed to these charge-transfer transitions. wikipedia.orglibretexts.org
The position and intensity of these absorption bands are sensitive to various factors, including the specific metal ion, its oxidation state, the coordination geometry, and the solvent used. For instance, a shift in the absorption bands to lower wavelengths (higher energy) can be observed in more polar solvents. libretexts.org
Table 1: Electronic Transitions in this compound Complexes
| Transition Type | Region | Intensity | Description |
| Intra-ligand (π → π* and n → π*) | UV | High | Transitions within the ligand's molecular orbitals. |
| d-d | Visible | Low | Transitions between the metal's d-orbitals. |
| Charge-Transfer (LMCT/MLCT) | UV-Visible | Very High | Electron transfer between metal and ligand orbitals. wikipedia.orglibretexts.org |
X-ray Crystallography for Molecular and Supramolecular Structures
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For complexes of this compound, single-crystal X-ray diffraction studies have been instrumental in elucidating their molecular and supramolecular structures.
At the molecular level , X-ray crystallography provides detailed information about:
Coordination geometry: It reveals the coordination number of the central metal ion and the geometric arrangement of the coordinating atoms (e.g., octahedral, tetrahedral, square planar).
Bond lengths and angles: Precise measurements of the distances between the metal and the coordinating atoms of the ligand, as well as the angles between these bonds, are obtained. This information is crucial for understanding the strength and nature of the coordination bonds.
Conformation of the ligand: The technique determines the spatial arrangement of the this compound ligand upon coordination, including any twists or distortions from planarity.
At the supramolecular level , X-ray crystallography helps in understanding how the individual complex molecules pack together in the crystal lattice. This is governed by various non-covalent interactions, such as:
Hydrogen bonding: Interactions involving hydrogen atoms and electronegative atoms like oxygen or nitrogen can play a significant role in stabilizing the crystal structure.
The study of these supramolecular interactions is important as they can influence the physical properties of the material, such as its solubility and thermal stability. rsc.orgnih.gov
Thermal Analysis of Complexes
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of this compound complexes. tandfonline.comajrconline.org
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. mersin.edu.tr The resulting TGA curve provides information about the different stages of decomposition, the temperature ranges at which they occur, and the nature of the volatile products released. For instance, an initial weight loss at lower temperatures may correspond to the loss of solvent molecules or coordinated water, while subsequent weight losses at higher temperatures indicate the decomposition of the organic ligand. ajrconline.orgnih.govscitechnol.com
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and a reference material as a function of temperature. mersin.edu.tr The DTA curve shows exothermic (heat releasing) and endothermic (heat absorbing) peaks corresponding to physical and chemical changes, such as melting, crystallization, and decomposition. mersin.edu.tr
Table 2: Information Obtained from Thermal Analysis of this compound Complexes
| Technique | Information Provided |
| TGA | Decomposition stages, temperature ranges, nature of volatile products. ajrconline.orgmersin.edu.trnih.govscitechnol.com |
| DTA | Exothermic and endothermic processes (melting, decomposition). mersin.edu.tr |
Elucidation of Coordination Modes and Geometries
The this compound ligand can coordinate to metal ions in different ways, leading to various coordination modes and geometries. Spectroscopic techniques, particularly infrared (IR) spectroscopy, and X-ray crystallography are key to elucidating these aspects.
The ligand typically acts as a bidentate ligand, coordinating to the metal ion through two donor atoms. These are usually the nitrogen atom of the azomethine group (-CH=N-) and a nitrogen or oxygen atom from another part of the ligand, depending on its specific structure.
The coordination of the azomethine nitrogen is evidenced by a shift in the ν(C=N) stretching frequency in the IR spectrum of the complex compared to the free ligand.
Based on the metal ion and reaction conditions, various coordination geometries can be adopted by the resulting complexes, including:
Octahedral
Tetrahedral
Square planar researchgate.netnih.gov
X-ray crystallography provides definitive proof of the coordination mode and geometry by precisely locating the positions of all atoms in the complex. nih.gov
Magnetic Properties and Electronic Structure of Complexes
The magnetic properties of this compound complexes are determined by the number of unpaired electrons in the d-orbitals of the central metal ion. libretexts.org
Paramagnetic complexes: Complexes with one or more unpaired electrons are attracted to a magnetic field. libretexts.orgtandfonline.comtandfonline.com The magnitude of this attraction, known as the magnetic susceptibility, can be measured experimentally. The effective magnetic moment (μeff) can then be calculated, which provides information about the number of unpaired electrons and, consequently, the electronic configuration and spin state (high-spin or low-spin) of the metal ion. libretexts.org
Diamagnetic complexes: Complexes with no unpaired electrons are weakly repelled by a magnetic field. researchgate.netlibretexts.org
The electronic structure of the complexes, including the arrangement of electrons in the d-orbitals, is influenced by the ligand field strength of this compound and the coordination geometry. The magnetic moment data, in conjunction with electronic spectra, can be used to determine the ligand field splitting energy and other parameters that describe the electronic structure of the complex.
Catalytic Applications of 2 Benzylideneamino Aniline and Its Metal Complexes
Homogeneous Catalysis
Homogeneous catalysis involving 2-(Benzylideneamino)aniline is not extensively documented in publicly available research. The compound is more frequently identified as a product or intermediate in reactions rather than a primary catalytic component.
A review of the scientific literature does not yield specific studies focusing on the application of this compound or its distinct metal complexes in catalytic hydrogenation or methoxycarbonylation reactions. While the hydrogenation of related imines and the methoxycarbonylation of alkenes are well-established fields, the specific role of this compound in these transformations has not been a prominent subject of investigation.
The compound this compound has been identified as a key intermediate in certain oxidative transformations. Specifically, it appears in the palladium-metalated PCN-222-catalyzed aerobic photo-oxidative cross-condensation of anilines with benzylic amines. researchgate.net This reaction is efficient under mild conditions and allows for the isolation of otherwise elusive intermediates like this compound. researchgate.net The process facilitates the synthesis of a variety of linear and cyclic imines, as well as benzimidazoles, showcasing a practical application of pathways involving this compound. researchgate.net
The general methodology involves the oxidative coupling of amines and anilines, which can be promoted by various transition metal ions. researchgate.net The isolation of this compound provides insight into the reaction mechanism, demonstrating a stepwise condensation process. researchgate.net
Table 1: Examples of Products Synthesized via Oxidative Coupling Involving this compound as an Intermediate
| Starting Material 1 | Starting Material 2 | Product Type | Reference |
|---|---|---|---|
| Aniline (B41778) | Benzylamine (B48309) | Linear Imine | researchgate.net |
| o-Phenylenediamine (B120857) | Benzylamine | Benzimidazole (B57391) | researchgate.net |
| 2-Aminophenol (B121084) | Benzylamine | Cyclic Imine | researchgate.net |
This table is illustrative of the types of transformations where this compound is an intermediate, based on the described catalytic system.
There is no specific information available in the reviewed literature regarding the use of this compound or its metal complexes as catalysts for benzoylation reactions. Research in this area typically focuses on other catalytic systems.
Heterogeneous Catalysis
The primary role of this compound in heterogeneous catalysis is as an observed intermediate in photocatalytic systems, which underscores its relevance in understanding reaction pathways.
The compound this compound is a notable intermediate in the mechanism of aerobic photo-oxidative coupling reactions catalyzed by heterogeneous systems like palladium-metalated PCN-222. researchgate.net The proposed mechanism involves a charge transfer process initiated by the photocatalyst. researchgate.net Under irradiation, the catalyst facilitates the oxidation of benzylamine and subsequent condensation with aniline derivatives. The detection and isolation of this compound are crucial for confirming the stepwise nature of the reaction pathway, which ultimately leads to the formation of products like benzimidazoles and benzothiazoles. researchgate.net
The catalytic systems in which this compound is formed as an intermediate have demonstrated notable stability and reusability. For instance, the 3,4,9,10-perylenetetracarboxylic diimide (PTCDI) catalyst, used for similar aerobic oxidative syntheses, has been shown to be reusable for up to six cycles without significant loss of activity. researchgate.net This high level of reusability is advantageous for potential industrial applications. researchgate.net Similarly, catalysts used in related hydrogenation processes have shown sustained performance over extended periods, highlighting the robustness of such heterogeneous systems. researchgate.net
Table 2: Reusability of a Heterogeneous Catalyst Used in Aerobic Oxidative Synthesis
| Catalytic Cycle | Yield (%) | Reference |
|---|---|---|
| 1 | >95 | researchgate.net |
| 2 | >95 | researchgate.net |
| 3 | >95 | researchgate.net |
| 4 | >95 | researchgate.net |
| 5 | >95 | researchgate.net |
| 6 | >95 | researchgate.net |
Data is representative of catalysts like PTCDI used in reactions where intermediates similar to this compound are formed.
Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki)
Metal complexes derived from this compound, a type of Schiff base, have demonstrated significant catalytic activity in carbon-carbon cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds using a palladium catalyst. wikipedia.org The versatility, mild reaction conditions, and commercial availability of starting materials contribute to its widespread use in synthesizing complex molecules like polyolefins, styrenes, and substituted biphenyls. wikipedia.orgnih.gov
Schiff base metal complexes, including those with an N,O-donor atom arrangement similar to what would be formed with derivatives of this compound, are studied for their catalytic prowess in both homogeneous and heterogeneous systems. ias.ac.in For instance, complexes of iron, cobalt, nickel, and copper with a related Schiff base ligand have been successfully employed as catalysts in the Suzuki-Miyaura reaction. ias.ac.in The use of these earth-abundant and less toxic metals presents a cost-effective and environmentally benign alternative to traditional palladium catalysts. ias.ac.in
In a typical Suzuki reaction setup involving such complexes, an aryl halide is coupled with an arylboronic acid in the presence of a base and the catalyst. wikipedia.org The reaction has been successfully applied to unprotected ortho-bromoanilines, a challenging substrate class, to yield diverse products. nih.gov Furthermore, the development of catalysts that are active in aqueous media, such as those used in micellar synthetic chemistry, enhances the green credentials of the Suzuki reaction. unimib.it For example, the Suzuki cross-coupling between thiophene (B33073) and aniline derivatives has been achieved with high efficiency at room temperature in water, using a palladium catalyst and a surfactant. unimib.it
Mechanistic Investigations of Catalytic Cycles
Reaction Kinetics and Rate Laws
The kinetics of the Suzuki-Miyaura reaction catalyzed by transition metal complexes, including those of this compound, are influenced by several factors such as the nature of the catalyst, substrates, base, and solvent. Mechanistic studies often identify the oxidative addition of the aryl halide to the Pd(0) center as the rate-determining step in the catalytic cycle. libretexts.org The reactivity of the halide typically follows the order I > OTf > Br > Cl. libretexts.org
The concentration of the catalyst is a critical parameter. Studies show that product yield increases with catalyst loading up to an optimal point, after which it may plateau. For example, in a coupling reaction between 4-bromoacetophenone and phenylboronic acid, complete conversion was achieved with just 0.05 mol% of a palladium catalyst within one hour. researchgate.net Similarly, another study demonstrated that while a 5% palladium loading gave a 98% yield, increasing it to 7.5% did not improve the yield further, whereas lower loadings of 1% and 2.5% resulted in significantly lower yields of 30% and 65%, respectively. researchgate.net
The choice of base and solvent also plays a crucial role. In one study, triethylamine (B128534) (Et3N) and acetonitrile (B52724) were identified as the optimal base and solvent, respectively, for a Suzuki coupling reaction catalyzed by a copper-Schiff base complex. ias.ac.in The reaction yield was also found to be dependent on the reaction time, with conversion increasing steadily until completion at 16 hours. ias.ac.in
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd on NiFe₂O₄@TiO₂ | 1.0 | Specified | 30 | researchgate.net |
| Pd on NiFe₂O₄@TiO₂ | 2.5 | Specified | 65 | researchgate.net |
| Pd on NiFe₂O₄@TiO₂ | 5.0 | Specified | 98 | researchgate.net |
| Pd on NiFe₂O₄@TiO₂ | 7.5 | Specified | 98 | researchgate.net |
| [Pd(Ph₂P(O)CH₂NPh)₂] | 0.05 | 1 | Complete Conversion | researchgate.net |
Proposed Catalytic Pathways
The generally accepted catalytic cycle for the palladium-catalyzed Suzuki-Miyaura reaction provides a framework for understanding the pathway involving this compound metal complexes. The cycle consists of three primary steps: libretexts.org
Oxidative Addition : The cycle begins with the active Pd(0) catalyst. An organohalide (R¹-X) reacts with the Pd(0) species, which is inserted into the R¹-X bond. This forms a square planar Pd(II) complex, often referred to as the organopalladium intermediate. wikipedia.orglibretexts.org This initial step is typically the slowest and therefore rate-determining. libretexts.org
Transmetalation : Before this step, the organoboron compound (R²-BY₂) is activated by a base, forming a more nucleophilic borate (B1201080) complex (R²-B(OR)₃⁻). wikipedia.orgorganic-chemistry.org This activated species then reacts with the Pd(II) intermediate from the previous step. The organic group (R²) from the borate complex is transferred to the palladium center, displacing the halide or other leaving group, which forms a new Pd(II) complex bearing both organic fragments (R¹ and R²). wikipedia.orglibretexts.org The precise mechanism of ligand transfer from the organoboron species to the palladium complex is still an area of active investigation. wikipedia.org
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final cross-coupled product (R¹-R²). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
This catalytic cycle is illustrated in numerous chemical literature sources and forms the fundamental basis for the Suzuki-Miyaura coupling reaction. wikipedia.orglibretexts.org
Influence of Catalyst Load and Substrate Scope
The efficiency and outcome of Suzuki-Miyaura reactions catalyzed by this compound-type complexes are highly dependent on the catalyst loading and the electronic and steric nature of the substrates.
Influence of Catalyst Load: Optimizing the catalyst loading is crucial for achieving high yields while minimizing cost and residual metal contamination in the product. researchgate.net Research indicates that there is a threshold beyond which increasing the catalyst amount does not lead to better results. For instance, a study on the Suzuki coupling of unprotected ortho-bromoanilines found that decreasing the catalyst loading from an optimized level had a detrimental effect on the product yield. nih.gov Conversely, another investigation showed that while a certain loading was sufficient for a 98% yield, a higher concentration offered no further benefit. researchgate.net The development of highly active catalyst systems, such as certain palladium(II)-N-heterocyclic carbene (NHC) precatalysts, aims to achieve high turnover rates even at very low loadings, sometimes in the parts-per-million (ppm) range, which is a significant goal for industrial-scale applications. nih.govdigitellinc.com
Substrate Scope: The versatility of a catalytic system is defined by its substrate scope—the range of reactants it can effectively couple. Catalysts derived from Schiff bases and related aniline complexes have shown broad applicability. They can facilitate the coupling of various aryl halides (chlorides, bromides) and triflates with a wide array of aryl- and heteroarylboronic acids. nih.govresearchgate.net
Studies have demonstrated successful couplings with substrates bearing both electron-donating and electron-withdrawing groups. nih.govresearchgate.net For example, aryl halides substituted with methoxy, fluoro, nitrile, nitro, and sulfone groups have been successfully coupled. nih.gov The reaction is also tolerant of numerous functional groups, including ketones, free alcohols, protected and unprotected amines, and various heterocyclic motifs such as benzoxazole, furan, indole, and pyridine. nih.gov This wide functional group tolerance makes the Suzuki-Miyaura reaction a powerful tool for the synthesis of complex, biologically active molecules. nih.gov
| Aryl Halide Type | Boronic Acid/Ester Type | Tolerated Functional Groups | Catalyst Type | Reference |
|---|---|---|---|---|
| ortho-Bromoanilines | Benzyl (B1604629), Alkyl, Aryl, Alkenyl, Heteroaromatic | Ketones, Alcohols, Nitriles, Nitro, Sulfones, Halogens, Heterocycles (Furan, Pyridine, Indole) | Palladacycle | nih.gov |
| Aryl/Heteroaryl Halides | Arylboronic Acids | Indazole, Benzimidazole, Pyrazole, Indole, Oxindole | Pd-XPhos Precatalyst | nih.gov |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various Aryl and Heteroaryl Boronic Acids | Electron-donating and electron-withdrawing groups | Palladium(II) Schiff Base Complex | researchgate.net |
| Aryl Chlorides | Arylboronic Acids | General applicability | [(NHC)PdCl₂(aniline)] Complex | nih.gov |
| Mono-bromoanilines | Thienyl Boronic Acids | Amine | Pd(dtbpf)Cl₂ | unimib.it |
Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Study
A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the chemical compound this compound. Despite the existence of extensive research applying computational chemistry methods to the parent N-benzylideneaniline molecule and various other substituted derivatives, the particular isomer with an amino group at the ortho- position of the aniline ring appears to be an uncharacterized area in theoretical chemistry.
Computational chemistry and theoretical studies are powerful tools for understanding the intricate properties of molecules. Methodologies such as Density Functional Theory (DFT) are routinely employed to investigate the fundamental characteristics of chemical compounds. These studies typically provide deep insights into several key areas:
Molecular Geometry and Electronic Structure: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule. This geometry optimization provides precise data on bond lengths, bond angles, and dihedral (torsional) angles, which are crucial for understanding the molecule's shape and steric properties. Analysis of the electronic structure reveals how electrons are distributed within the molecule, influencing its reactivity and physical properties.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties.
Vibrational Analysis: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. By correlating these calculated frequencies with experimental spectroscopic data, scientists can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It uses a color scale to identify electron-rich regions (which are susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack), providing valuable insights into a molecule's reactivity and intermolecular interaction sites.
Conformational and Torsional Analysis: For flexible molecules like N-benzylideneanilines, theoretical methods can be used to study the different spatial arrangements (conformations) that arise from rotation around single bonds. By scanning the potential energy surface as a function of specific torsional angles, researchers can identify the most stable conformers and determine the energy barriers for rotation, which governs the molecule's dynamic behavior.
While these computational methods have been applied to many related Schiff bases and aniline derivatives scilit.comiaea.orgresearchgate.nettandfonline.comresearchgate.net, a targeted search for published data specifically for this compound did not yield the necessary detailed results to construct an analysis based on the outlined scientific criteria. The synthesis of this compound has been mentioned in the context of forming other products like benzimidazoles, but its intrinsic computational characterization is not available in the surveyed literature researchgate.netresearchgate.net. Consequently, the creation of data tables for optimized geometry, HOMO-LUMO energies, vibrational frequencies, NBO stabilization energies, and torsional dynamics for this compound is not possible at this time. This highlights a gap in the current body of scientific research and suggests an opportunity for future investigation into the specific electronic and structural properties of this particular isomer.
Computational Chemistry and Theoretical Studies on 2 Benzylideneamino Aniline
Prediction of Reactivity and Interaction Mechanisms
Computational chemistry provides powerful tools for predicting the reactivity and interaction mechanisms of molecules like 2-(Benzylideneamino)aniline. Methodologies such as Density Functional Theory (DFT) are employed to calculate electronic properties that govern how a molecule interacts with other chemical species. Key aspects of these theoretical studies include the analysis of Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, functioning as an electrophile. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govscispace.com For this compound, the HOMO is expected to be located primarily on the electron-rich aniline (B41778) ring and the amino group, while the LUMO is likely concentrated around the benzylidene and imine portions of the molecule. This distribution implies that electrophilic attacks would target the aniline moiety, whereas nucleophilic attacks would be directed towards the benzylidene ring and the C=N bond.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more detailed picture of the molecule's behavior in chemical reactions.
Table 1: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. Hard molecules have a large energy gap. nih.gov |
| Chemical Softness (S) | 1/η | The reciprocal of hardness; indicates a molecule's polarizability. Soft molecules are more reactive. researchgate.net |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Represents the escaping tendency of electrons from a system. researchgate.net |
| Electrophilicity Index (ω) | μ²/2η | Measures the energy lowering of a system when it accepts electrons from the environment. researchgate.netnih.gov |
This table provides a framework for understanding reactivity. Specific calculated values for this compound would require dedicated DFT computations.
The Molecular Electrostatic Potential (MEP) map is another vital tool for predicting reactivity. nih.gov It visually represents the charge distribution on the molecule's surface, allowing for the identification of sites susceptible to electrophilic and nucleophilic attack. thaiscience.infonih.gov The MEP map uses a color scale where red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, and blue signifies electron-deficient regions (positive potential), which are favorable for nucleophilic attack. nih.govdergipark.org.tr Green and yellow areas represent regions of neutral or near-neutral potential. dergipark.org.tr For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the imine group and the π-system of the aniline ring, highlighting these as nucleophilic centers. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the one attached to the amino group, indicating them as sites for electrophilic interaction. nih.gov
Crystallographic Data Analysis and Hirshfeld Surface Studies
Table 2: Illustrative Crystallographic Data for a Molecular Crystal
| Parameter | Description |
|---|---|
| Chemical Formula | C13H12N2 |
| Formula Weight | 196.25 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P21/c, Pbca |
| a, b, c (Å) | Unit cell dimensions |
| α, β, γ (°) | Unit cell angles |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Density (calculated) | Calculated density of the crystal |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
This table represents typical data obtained from single-crystal X-ray diffraction. The actual values are specific to the crystal being studied.
To analyze the intricate network of intermolecular interactions that stabilize the crystal structure, Hirshfeld surface analysis is a powerful computational method. nih.govnih.gov This technique maps the electron distribution of a molecule within the crystal to visualize and quantify intermolecular contacts. mdpi.com
The Hirshfeld surface is typically visualized using a normalized contact distance (dnorm), which is color-coded to highlight different types of interactions. Red spots on the dnorm surface indicate short interatomic contacts, representing strong interactions like hydrogen bonds, while blue regions signify longer contacts with weaker interactions. nih.gov
For a molecule like this compound, the Hirshfeld analysis would likely reveal a variety of non-covalent interactions. The most significant contributions are expected to come from H···H, C···H/H···C, and N···H/H···N contacts, which are common in organic molecular crystals. nih.govnih.gov The presence of π-systems in the two aromatic rings also suggests the possibility of C···C or π-π stacking interactions, which would be identifiable by characteristic shapes on the fingerprint plot and adjacent red and blue triangles on the shape index map. nih.gov
Table 3: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Typical Contribution (%) |
|---|---|
| H···H | 40 - 50% |
| C···H / H···C | 25 - 35% |
| N···H / H···N | 5 - 15% |
| C···C | 1 - 5% |
| Other | < 5% |
This table shows representative contributions for a typical organic molecule. The exact percentages for this compound would be determined from its specific crystal structure.
Advanced Materials Science Applications Derived from 2 Benzylideneamino Aniline Scaffolds
Optoelectronic Materials and Photophysical Properties
The unique electronic structure of 2-(benzylideneamino)aniline and its derivatives makes them promising candidates for optoelectronic applications. Their ability to interact with light and electric fields is at the heart of this potential.
Fluorescence and Light Emission Characteristics
Schiff bases, including derivatives of this compound, are of particular interest in the development of fluorescent materials. Some of these compounds exhibit aggregation-induced emission, a phenomenon where non-emissive solutions become highly luminescent in a solid or aggregated state. nih.gov For instance, certain carbazole (B46965) N-salicylidene anilines have shown quantum yields approaching 100% in their aggregated form. nih.gov
The fluorescence properties of these compounds can be tuned by introducing different functional groups. For example, the addition of fluorine atoms to carbazole-based N-salicylidene anilines has been shown to decrease the fluorescence quantum yield in solution. nih.gov This tunability is crucial for designing materials with specific light-emitting properties for applications such as organic light-emitting diodes (OLEDs).
Some Schiff base derivatives also exhibit excited-state intramolecular proton transfer (ESIPT), which can lead to fluorescence at longer wavelengths. nih.gov This property is influenced by the polarity of the surrounding environment, offering another avenue for controlling the light-emission characteristics of these materials. nih.gov
| Compound Family | Key Feature | Impact on Fluorescence | Potential Application |
| Carbazole N-salicylidene anilines | Aggregation-Induced Emission | High quantum yield in solid state nih.gov | OLEDs researchgate.net |
| Fluorinated carbazole N-salicylidene anilines | Fluorine substitution | Reduced quantum yield in solution nih.gov | Tunable emitters |
| N-salicylidene anilines | Excited-State Intramolecular Proton Transfer (ESIPT) | Emission at longer wavelengths nih.gov | Polarity sensors |
Nonlinear Optical Properties
Nonlinear optical (NLO) materials are essential for technologies like optical communications and data storage. Schiff bases, including derivatives of this compound, are promising candidates for NLO applications due to their large first hyperpolarizability, a measure of a molecule's NLO activity. researchgate.net This property arises from the extensive delocalization of π-electrons within the molecule. researchgate.net
The NLO properties of these compounds can be enhanced by incorporating electron-donating and electron-accepting groups at different positions on the molecule. researchgate.net For example, the introduction of a nitro group as an electron acceptor can significantly increase the first hyperpolarizability. rsc.org Theoretical calculations, such as those using Density Functional Theory (DFT), have become crucial in predicting and understanding the NLO properties of these molecules. researchgate.netresearchgate.net
Research has shown that while stilbenes and azobenzenes with donor-acceptor groups have comparable NLO activity, replacing a carbon atom with a nitrogen atom in the π-bridge, as in benzylideneaniline (B1666777) derivatives, can reduce the first hyperpolarizability. rsc.org This highlights the subtle structural influences on the NLO properties of these materials.
Polymer Chemistry and Polymer-Supported Systems
The incorporation of this compound and its derivatives into polymer structures opens up new possibilities for creating functional materials with enhanced properties and reusability.
Development of Functional Polymers
Polymers containing amine functionalities are highly sought after for their ability to interact with and conjugate a variety of molecules. rsc.org However, directly incorporating these groups into polymers can be challenging. rsc.org Post-polymerization modification of existing polymers is a common strategy to introduce functionalities like those found in this compound. google.com
For example, poly[N,N-(phenylamino)disulfides] have been synthesized by polymerizing aniline (B41778) derivatives with a disulfide transfer reagent. nih.gov These polymers have a unique backbone of nitrogen and sulfur atoms and exhibit a range of colors depending on the substituents on the aromatic rings. nih.gov The synthesis of functional polymers can also be achieved through the polymerization of monomers derived from vanillin, which can then be cross-linked to create smart materials that respond to stimuli like temperature. mdpi.com
Heterogeneous Catalytic Supports
Immobilizing catalysts onto solid supports, such as polymers, offers significant advantages, including simplified product purification and catalyst recovery. nih.govnih.gov This approach is particularly relevant for creating more sustainable and economical chemical processes. nih.gov
Polymer-supported benzotriazoles have been successfully used as catalysts in the synthesis of tetrahydroquinolines. nih.gov These catalysts can be easily recovered by filtration and reused multiple times without a significant loss of activity. nih.gov Similarly, polymer-supported palladium nanoparticles have been developed for use in various chemical reactions, including reductive aminations. mdpi.com
The development of heterogeneous catalysts is also crucial for the conversion of biomass-derived chemicals into valuable nitrogen-containing compounds like aniline and benzylamine (B48309). rsc.org Lignin, a major component of biomass, can be converted into these chemicals through catalytic amination, and researchers are focused on developing robust and efficient heterogeneous catalysts for this process. rsc.org
Research on Corrosion Inhibition via Derivatives
Schiff bases derived from this compound are effective corrosion inhibitors for various metals, particularly in acidic environments. aspur.rsmdpi.com Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. aspur.rsmdpi.com
The primary mechanism of corrosion inhibition by these compounds involves the interaction of the azomethine (-C=N-) group and other heteroatoms (like nitrogen, oxygen, and sulfur) with the metal surface. aspur.rssciencepublishinggroup.com This interaction leads to the formation of a stable and insoluble film that acts as a barrier to corrosion. mdpi.com
The efficiency of these inhibitors increases with their concentration and can be influenced by temperature. sciencepublishinggroup.comorientjchem.org For example, N-benzylidene-2-aminobenzimidazol has been shown to be an effective corrosion inhibitor for mild steel in hydrochloric acid, with its efficiency decreasing at higher temperatures. orientjchem.org The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. sciencepublishinggroup.comresearchgate.net
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy are commonly used to evaluate the performance of these corrosion inhibitors. mdpi.commdpi.com These studies have shown that Schiff base derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. sciencepublishinggroup.comresearchgate.net
| Derivative | Metal | Corrosive Medium | Inhibition Efficiency | Adsorption Isotherm |
| N-benzylidene-2-aminobenzimidazol | Mild Steel | 1.0 M HCl | 78.9% orientjchem.org | - |
| (E)-N(2-Chlorobenzylidene)-2-Fluorobenzenamine | Carbon Steel | 1 M HCl | 89.72% researchgate.net | Langmuir researchgate.net |
| Isatin–Schiff Base (OHMHI) | Mild Steel | Acidic Media | 96.1% mdpi.com | Langmuir mdpi.com |
| bis-Schiff Base (BS8) | Carbon Steel | Hydrochloric Acid | 98% mdpi.com | El-Awady mdpi.com |
Q & A
Q. Q1. What are the key synthetic pathways for preparing 2-(Benzylideneamino)aniline, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound is typically synthesized via a Schiff base condensation reaction between aniline derivatives and benzaldehyde analogs. Key steps include:
- Reagent Ratios : Stoichiometric control of benzaldehyde and substituted aniline precursors (e.g., 2-aminophenol derivatives) to minimize side products like unreacted amines or aldehydes .
- Solvent Selection : Polar aprotic solvents (e.g., ethanol or DMF) enhance solubility and reaction kinetics. Acid catalysis (e.g., glacial acetic acid) may accelerate imine formation .
- Purification : Column chromatography or recrystallization removes impurities. Purity is confirmed via melting point analysis and HPLC .
Q. Q2. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.5–8.5 ppm), imine proton (δ ~8.3 ppm), and amine protons (if present, δ ~5 ppm after exchange). Splitting patterns indicate substituent positions .
- ¹³C NMR : Carbonyl/imine carbons (δ ~160–170 ppm), aromatic carbons (δ 110–150 ppm) .
- IR Spectroscopy : Stretching vibrations for C=N (1630–1690 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm Schiff base formation .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight. Fragmentation patterns identify structural motifs .
Advanced Research Questions
Q. Q3. How do electronic effects of substituents on the benzylidene ring influence the reactivity of this compound in coordination chemistry?
Methodological Answer: Substituents alter π-conjugation and electron density at the imine nitrogen, affecting ligand-metal binding:
- Electron-Donating Groups (e.g., -OCH₃) : Enhance electron density on the imine nitrogen, improving coordination to Lewis acidic metal centers (e.g., Cu²⁺ or Fe³⁺). This is quantified via Hammett σ constants (negative σp values indicate electron donation) .
- Electron-Withdrawing Groups (e.g., -NO₂) : Reduce electron density, weakening metal-ligand bonds. Competitive binding studies (e.g., UV-Vis titration) can quantify stability constants .
- Experimental Design : Synthesize derivatives with varied substituents, characterize via cyclic voltammetry, and correlate redox potentials with substituent effects .
Q. Q4. What strategies resolve contradictions in reported catalytic activity of this compound-derived complexes?
Methodological Answer: Discrepancies often arise from:
- Stereochemical Variations : Axial vs. equatorial ligand orientation in metal complexes. Single-crystal X-ray diffraction clarifies geometry .
- Solvent Effects : Polar solvents stabilize charge-separated intermediates, altering reaction pathways. Compare catalytic efficiency in solvents with varying dielectric constants .
- Reaction Conditions : Temperature and pH influence protonation states. Controlled studies (e.g., pH-dependent UV-Vis) isolate variables .
Q. Q5. How can this compound be integrated into polymer matrices for advanced material applications?
Methodological Answer:
- Functionalization : Bromomethyl derivatives (e.g., 2-(Bromomethyl)aniline) enable covalent incorporation into polymers via nucleophilic substitution or radical polymerization .
- Property Tailoring :
- Conductivity : Introduce thiophene or pyrrole units for π-conjugated systems.
- Adhesion : Polar side chains (e.g., -COOH) enhance interfacial interactions.
- Characterization : GPC for molecular weight, TGA for thermal stability, and impedance spectroscopy for conductivity .
Safety and Best Practices
Q. Q6. What safety protocols are critical when handling this compound, given the toxicity of aniline derivatives?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure.
- Toxicity Mitigation : Monitor for methemoglobinemia symptoms (cyanosis, headache). Keep methylene blue on hand as an antidote .
- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
Data Analysis and Interpretation
Q. Q7. How can computational methods (e.g., DFT) complement experimental data in studying this compound’s electronic properties?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity sites. Compare with experimental UV-Vis spectra for validation .
- Molecular Dynamics : Simulate solvent interactions to rationalize solubility trends.
- Software Tools : Gaussian or ORCA for quantum mechanics; VMD for visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
